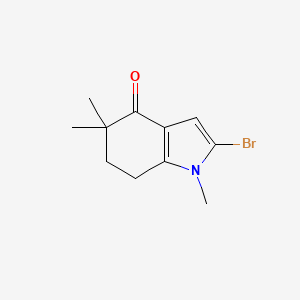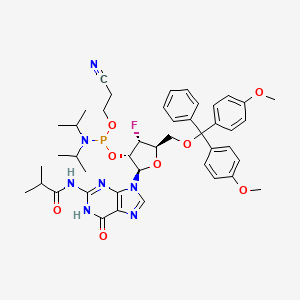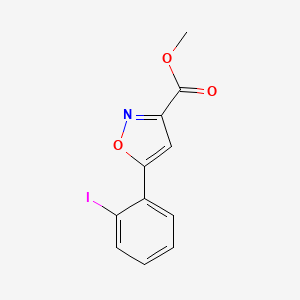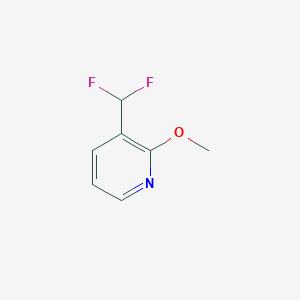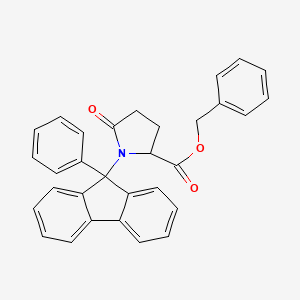![molecular formula C16H21ClF3N B13714053 1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by the presence of a cyclobutyl ring, a trifluoromethyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)benzene with cyclobutyl lithium, followed by the addition of 3-methyl-1-butylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as toluene and catalysts like anhydrous aluminum trichloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-fluorophenyl)urea
Uniqueness
1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring, which imparts rigidity and distinct steric properties. The presence of both trifluoromethyl and chlorophenyl groups enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H21ClF3N |
|---|---|
Molecular Weight |
319.79 g/mol |
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H21ClF3N/c1-10(2)6-14(21)15(4-3-5-15)11-7-12(16(18,19)20)9-13(17)8-11/h7-10,14H,3-6,21H2,1-2H3 |
InChI Key |
VOAYINOSQGONBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


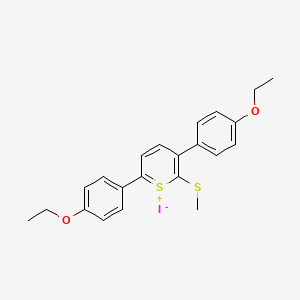
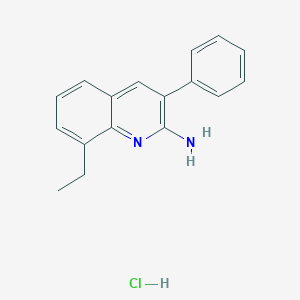
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)

